N-(2-aminoethyl)-3-bromobenzamide hydrochloride
Overview
Description
N-(2-aminoethyl)-3-bromobenzamide hydrochloride: is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a bromine atom on the benzamide ring and an aminoethyl group attached to the nitrogen atom of the amide group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromobenzoyl chloride and ethylenediamine.
Reaction Process: The reaction involves the nucleophilic substitution of the chlorine atom in 3-bromobenzoyl chloride with the amino group of ethylenediamine, forming the amide bond.
Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and a suitable solvent such as dichloromethane is used. The reaction temperature is maintained at around 0°C to room temperature.
Industrial Production Methods:
Scale-Up: The laboratory synthesis can be scaled up for industrial production by using larger reactors and continuous flow processes.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The aminoethyl group can be oxidized to form the corresponding nitro compound.
Reduction: The bromine atom on the benzene ring can be reduced to form a hydrogen atom, resulting in a different isomer.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as iron powder and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) in acetone can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Hydrogenated isomers of the compound.
Substitution Products: Iodinated derivatives of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of brominated compounds with biological systems. Medicine: Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The bromine atom on the benzene ring can interact with various biological targets, leading to modulation of biological processes. The aminoethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
N-(2-aminoethyl)benzamide: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Bromobenzamide: Does not have the aminoethyl group, leading to different chemical properties.
N-(2-aminoethyl)-4-bromobenzamide: Similar structure but with the bromine atom in a different position on the benzene ring.
Uniqueness: The presence of both the bromine atom and the aminoethyl group in N-(2-aminoethyl)-3-bromobenzamide hydrochloride gives it unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
N-(2-aminoethyl)-3-bromobenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O.ClH/c10-8-3-1-2-7(6-8)9(13)12-5-4-11;/h1-3,6H,4-5,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHCMHXWVOIYDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152535-09-6 | |
Record name | Benzamide, N-(2-aminoethyl)-3-bromo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152535-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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